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Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound found

in high concentrations in plants such as Ampelopsis grossedentata (vine tea).[1] This molecule

has attracted significant scientific interest due to its broad spectrum of pharmacological

activities, including antioxidant, anti-inflammatory, and anticancer effects, coupled with a high

safety profile.[1][2] High-throughput screening (HTS) provides an efficient platform to rapidly

evaluate and quantify the bioactivities of Ampelopsin F and its analogs, facilitating the

discovery of lead compounds for therapeutic development. These application notes provide

detailed protocols for HTS assays tailored to assess the anticancer, anti-inflammatory, and

antioxidant properties of Ampelopsin F.

Section 1: Anticancer Bioactivity Assays
Application Note:

Ampelopsin F has been shown to inhibit the progression of various cancers by inducing

apoptosis, inhibiting proliferation and metastasis, and activating autophagy.[3] Its anticancer

mechanisms involve the modulation of multiple critical signaling pathways, including the p53,

PI3K/Akt/mTOR, and NF-κB pathways.[3][4][5] HTS assays are invaluable for identifying and
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characterizing the anticancer effects of compounds like Ampelopsin F. Cell viability assays

such as MTT and CellTiter-Glo® are primary screening methods to measure cytotoxicity and

cytostatic effects across various cancer cell lines. These assays are easily adaptable to 96-well

or 384-well formats, allowing for the rapid determination of dose-dependent efficacy, typically

quantified by an IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway Modulated by Ampelopsin F in
Cancer
Ampelopsin F exerts its anticancer effects through multiple signaling pathways. One key

mechanism is the induction of apoptosis via the p53-mediated intrinsic pathway. Ampelopsin F
can upregulate the tumor suppressor p53, which in turn inhibits the anti-apoptotic protein Bcl-2

and promotes the pro-apoptotic protein Bax.[4][6] This leads to the activation of caspase-3, a

key executioner of apoptosis.[4][6]
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Caption: Ampelopsin F-mediated apoptosis signaling pathway.

Quantitative Data: Anticancer Activity of Ampelopsin F
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Ampelopsin F against various cancer cell lines. These values are critical for comparing its

potency and selecting promising candidates for further investigation.
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Cell Line Cancer Type Assay Type IC50 (µM) Reference

AGS
Human Gastric

Cancer
MTT ~75 [3]

MKN45
Human Gastric

Cancer
- Not specified [3]

HepG2
Hepatocellular

Carcinoma
MTT ~50-100 [6]

HL-60 Leukemia - Not specified [5]

K562 Leukemia - Not specified [5]

BGC-823 Gastric Cancer - Not specified [5]

Note: IC50 values can vary based on experimental conditions such as cell density and

incubation time.

Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to

purple formazan crystals.

Materials:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile DPBS)

Cell culture medium, serum-free

MTT solvent (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)

96-well clear flat-bottom plates

Multi-well spectrophotometer (plate reader)

Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

Compound Treatment: Prepare serial dilutions of Ampelopsin F in culture medium.

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

Include vehicle control (e.g., DMSO) and untreated control wells.

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C, 5% CO2.

MTT Addition: Add 10-50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan

crystals are visible.

Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well

to dissolve the formazan crystals.

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure

complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot

a dose-response curve and determine the IC50 value using non-linear regression

analysis.

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The

luciferase enzyme catalyzes a reaction that generates a luminescent signal proportional to the

amount of ATP present.

Materials:

CellTiter-Glo® Reagent

Opaque-walled 96-well or 384-well plates suitable for luminescence

Luminometer (plate reader)

Protocol:
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Assay Plate Preparation: Follow steps 1-3 of the MTT assay protocol, using opaque-

walled plates.

Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room

temperature for approximately 30 minutes.

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell

culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).

Signal Generation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the

luminescent signal.

Luminescence Reading: Record the luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Section 2: Anti-inflammatory Bioactivity Assays
Application Note:

Chronic inflammation is implicated in numerous diseases. Ampelopsin F demonstrates potent

anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as

nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

[7] These effects are mediated through the suppression of critical signaling pathways, including

NF-κB and JAK/STAT.[7] HTS assays for anti-inflammatory activity often use cell-based

models, such as LPS-stimulated macrophages (e.g., RAW 264.7), to screen for compounds

that can reduce the inflammatory response.

Signaling Pathway Modulated by Ampelopsin F in
Inflammation
Ampelopsin F can suppress inflammation by inhibiting the TLR4/NF-κB signaling pathway.[1]

Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the

phosphorylation and degradation of IκB, releasing NF-κB to translocate into the nucleus.
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Nuclear NF-κB then drives the transcription of pro-inflammatory genes. Ampelopsin F blocks

this cascade, reducing the expression of inflammatory mediators.[1][7]

Anti-Inflammatory Screening Workflow
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Caption: HTS workflow for anti-inflammatory screening.

Quantitative Data: Anti-inflammatory Activity of
Ampelopsin F

Target/Model Assay Type IC50 Value Reference

Nitric Oxide (NO)

Production (LPS-

stimulated RAW264.7

cells)

Griess Assay
~16.6 µM (for a similar

compound)
[8]

Reactive Oxygen

Species (ROS)

Production

Chemiluminescence Not specified [9]

BSA Denaturation

Inhibition
Spectrophotometry Not specified [10]

Note: Data on the specific IC50 of Ampelopsin F in these assays is limited in the provided

search results; values may be derived from studies on similar flavonoids or require further

targeted literature search.

Experimental Protocols
This assay quantifies nitrite (a stable product of NO) in the cell culture supernatant.

Materials:

RAW 264.7 macrophage cells

Lipopolysaccharide (LPS)

Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine

dihydrochloride solution)

Sodium nitrite standard solution

96-well clear flat-bottom plates
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Protocol:

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate

overnight.

Compound Pre-treatment: Pre-treat the cells with various concentrations of Ampelopsin F
for 1-2 hours.

Stimulation: Add LPS to a final concentration of 1 µg/mL to induce NO production. Include

wells with cells + LPS only (positive control) and untreated cells (negative control).

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

Griess Reaction:

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room

temperature, protected from light.

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

Absorbance Reading: Measure the absorbance at 540 nm.

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the

nitrite concentration in the samples and determine the percentage of NO inhibition relative

to the LPS-only control. Calculate the IC50 value.

This immunoassay quantifies the concentration of a specific cytokine in the cell culture

supernatant.

Materials:

ELISA kit for the target cytokine (e.g., TNF-α), including capture antibody, detection

antibody, standard, and substrate.

96-well ELISA plates
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Wash buffer and assay buffer

Protocol (General Sandwich ELISA):

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2

hours.

Sample Addition: Add 100 µL of cell culture supernatants (collected from LPS-stimulated

cells treated with Ampelopsin F) and standards to the wells. Incubate for 2 hours.

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate

for 1-2 hours.

Enzyme Conjugate: Wash the plate and add streptavidin-HRP (or other enzyme

conjugate). Incubate for 20-30 minutes.

Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until

color develops (15-20 minutes).

Stop Reaction: Add stop solution to each well.

Absorbance Reading: Read the absorbance at 450 nm.

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the

samples. Determine the IC50 of Ampelopsin F for cytokine inhibition.

Section 3: Antioxidant Bioactivity Assays
Application Note:

Antioxidants mitigate cellular damage caused by reactive oxygen species (ROS). The

antioxidant activity of compounds can be assessed via two main mechanisms: hydrogen atom

transfer (HAT) and single electron transfer (SET). HTS assays like DPPH and ABTS are SET-

based and are widely used due to their simplicity, speed, and cost-effectiveness.[3] They

measure the capacity of an antioxidant to reduce a colored oxidant, where the degree of color
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change is proportional to the antioxidant concentration.[3] These cell-free assays are ideal for

primary screening of large compound libraries.

Antioxidant Screening Workflow

Antioxidant HTS Workflow
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Caption: General workflow for DPPH/ABTS antioxidant assays.

Quantitative Data: Antioxidant Activity of Ampelopsin F
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Assay Type Metric Value Reference

DPPH Radical

Scavenging
IC50

~104.74 µg/mL (for a

plant extract)

ABTS Radical

Scavenging
IC50

~2.10 µg/mL (for a

plant extract fraction)

Note: The values presented are from plant extracts known to contain flavonoids and other

antioxidants and may not represent pure Ampelopsin F. The IC50 is highly dependent on the

specific compound and assay conditions.

Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the

stable DPPH radical, thus neutralizing it and causing the violet solution to decolorize.

Materials:

DPPH solution (e.g., 0.1 mM in methanol)

Methanol or Ethanol

Test compound (Ampelopsin F) and positive control (e.g., Ascorbic Acid, Trolox)

96-well clear flat-bottom plates

Microplate reader

Protocol:

Sample Preparation: Prepare serial dilutions of Ampelopsin F and a positive control in

methanol.

Assay Setup: In a 96-well plate, add 100 µL of the diluted samples/control to respective

wells.
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Reaction Initiation: Add 100 µL of the DPPH working solution to each well. Include a

control well with 100 µL methanol and 100 µL DPPH solution.

Incubation: Shake the plate gently and incubate for 15-30 minutes at room temperature in

the dark.

Absorbance Reading: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the

formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the

IC50 value by plotting the percentage of inhibition against the compound concentration.[3]

This assay is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical cation

(ABTS•+) is generated by oxidizing ABTS with potassium persulfate and is reduced by

antioxidants, causing the blue-green solution to lose color.

Materials:

ABTS solution (e.g., 7 mM)

Potassium persulfate solution (e.g., 2.45 mM)

Ethanol or PBS buffer

Test compound (Ampelopsin F) and positive control (e.g., Trolox)

96-well clear flat-bottom plates

Microplate reader

Protocol:

ABTS•+ Preparation: Mix equal volumes of ABTS and potassium persulfate solutions.

Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the

radical cation.

Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of

~0.70 at 734 nm.
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Assay Setup: Add 10 µL of various concentrations of Ampelopsin F or Trolox to a 96-well

plate.

Reaction Initiation: Add 190 µL of the ABTS•+ working solution to each well.

Incubation: Incubate for 6-10 minutes at room temperature in the dark.

Absorbance Reading: Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay.

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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